5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid

Description

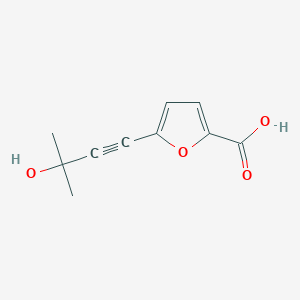

5-(3-Hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid is a substituted furoic acid derivative characterized by a 3-hydroxy-3-methylbutynyl group at the 5-position of the furan ring. Its molecular formula is C₁₀H₁₀O₄ (anhydrous) or C₁₀H₁₀O₄·H₂O (hydrate), with a molecular weight of 194.19 g/mol (anhydrous) or 212.20 g/mol (hydrate) .

Properties

IUPAC Name |

5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-10(2,13)6-5-7-3-4-8(14-7)9(11)12/h3-4,13H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYFOZXWJAHTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(O1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as furan and 3-hydroxy-3-methyl-1-butyne.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the starting materials.

Coupling Reaction: The deprotonated furan undergoes a coupling reaction with 3-hydroxy-3-methyl-1-butyne in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction mixture.

Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Structural Features and Reactivity Insights

5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid contains:

-

A 2-furoic acid backbone (carboxylic acid substituent at C2).

-

A 3-hydroxy-3-methyl-1-butynyl group at C5, introducing a propargyl alcohol moiety with a tertiary alcohol and terminal alkyne functionality.

Key reactivity centers:

-

Carboxylic acid group : Likely participates in acid-base reactions, esterification, and amidation.

-

Propargyl alcohol group : Susceptible to oxidation, nucleophilic additions, and cyclization.

-

Furan ring : May undergo electrophilic substitution (e.g., halogenation) or ring-opening under acidic/basic conditions.

2.1. Esterification and Amidation

-

The carboxylic acid group can react with alcohols or amines to form esters or amides. For example:

-

Catalyzed by acids (e.g., HSO) or coupling agents (e.g., DCC).

-

2.2. Oxidation of the Propargyl Alcohol Group

-

The tertiary alcohol may oxidize to a ketone under strong oxidizing conditions (e.g., CrO, KMnO), forming:

-

Terminal alkyne groups can undergo oxidative cleavage to carboxylic acids (e.g., with O/HO).

2.3. Nucleophilic Additions to the Alkyne

-

The terminal alkyne may react in:

-

Hydrohalogenation : Addition of HX (X = Cl, Br) to form haloalkenes.

-

Hydration : Catalyzed by HgSO to form a ketone.

-

2.4. Electrophilic Aromatic Substitution on the Furan Ring

-

Furan rings typically undergo substitution at C5. For example:

-

Halogenation : With Cl/FeCl or Br/FeBr.

-

Nitration : With HNO/HSO at low temperatures.

-

3.1. Intramolecular Cyclization

-

The propargyl alcohol and carboxylic acid groups may undergo cyclization under acidic conditions to form lactones or fused heterocycles.

3.2. Acid-Catalyzed Ring-Opening

-

The furan ring may open in concentrated HSO or HCl, yielding dihydroxy or dicarboxylic acid derivatives.

Data Limitations and Recommendations

No experimental data or peer-reviewed studies on this specific compound were identified in the provided sources. To proceed:

Scientific Research Applications

The biological applications of 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with a furanone structure exhibit significant antimicrobial properties. For instance, derivatives of 2(5H)-furanone have been shown to inhibit the growth of various bacterial strains, including Salmonella typhimurium and Bacillus subtilis. These compounds interact with bacterial regulatory proteins, disrupting biofilm formation and cellular processes essential for bacterial survival .

Anticancer Potential

The compound has demonstrated cytotoxic effects against several cancer cell lines. Studies have reported that derivatives of this compound can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest. For example, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specific derivatives have shown promise in inhibiting glucosidases, which are critical in carbohydrate metabolism. This property could be leveraged in developing treatments for diabetes and metabolic disorders .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a biopesticide. Its antimicrobial properties can be harnessed to protect crops from bacterial infections and fungal pathogens, thus contributing to sustainable agricultural practices .

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the efficacy of this compound across different applications:

Mechanism of Action

The mechanism of action of 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features

The 5-position of 2-furoic acid derivatives is a critical site for functionalization, influencing physicochemical properties and bioactivity. Key structural analogs include:

Physicochemical Properties

- Solubility : TOFA’s long alkyl chain renders it highly lipophilic, whereas the target compound’s hydroxyl group improves aqueous solubility compared to aryl-substituted analogs .

- Reactivity : The 3-hydroxy-3-methylbutynyl group in the target compound may participate in hydrogen bonding and alkyne-specific reactions (e.g., cycloadditions) .

- Stability : Nitro and halogenated derivatives (NFA, 5-(2,4-dichlorophenyl)) exhibit enhanced thermal stability due to electron-withdrawing groups, while the target compound’s alkyne and hydroxyl groups may confer sensitivity to oxidation .

Biological Activity

5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H10O4, with a molecular weight of approximately 194.184 g/mol. The compound features a furan ring, which contributes to its aromatic properties, alongside a hydroxyalkyl side chain that enhances its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits notable anti-inflammatory and antioxidant properties. These activities are primarily attributed to its ability to modulate various biological pathways:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

- Antioxidant Activity : The compound demonstrates significant free radical scavenging abilities, which contribute to its protective effects against oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antioxidant | Free radical scavenging | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

The mechanism of action for this compound involves interactions with specific molecular targets. The hydroxy and alkyne groups allow the compound to form covalent bonds with enzymes or receptors, potentially inhibiting their activity. The furoic acid moiety may also facilitate binding to specific sites on proteins or other biomolecules, enhancing its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The compound's IC50 values suggest significant potency in inducing cell death while showing lower toxicity towards normal cells.

- Anti-bacterial Activity : The compound has also been evaluated for its antibacterial properties, showing effectiveness against multi-resistant strains like Staphylococcus aureus. This suggests potential applications in treating bacterial infections .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Toxicity Level |

|---|---|---|

| MCF-7 (Breast) | 11.8 | Low (>100 µM) |

| HCT116 (Colon) | 14.35 | Moderate |

| Normal Cells | >100 | High |

Applications in Pharmacology

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Anti-cancer Therapy : Its selective cytotoxicity makes it a candidate for further development as an anti-cancer agent.

- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory responses positions it as a potential treatment for chronic inflammatory diseases.

Q & A

Basic: What synthetic strategies are effective for preparing 5-substituted-2-furoic acid derivatives like 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid?

Methodological Answer:

A common approach involves condensation reactions between functionalized aryl/alkyl halides and 2-furoic acid precursors. For example, coupling alkynol groups (e.g., 3-hydroxy-3-methyl-1-butyne) with 2-furoic acid via Sonogashira or Cu-catalyzed cross-coupling can yield the target compound. Post-synthesis purification often employs column chromatography, followed by structural confirmation via -NMR (e.g., furyl protons typically show coupling constants of ~3.6 Hz) and mass spectrometry .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : -NMR identifies furan ring protons (δ 6.3–7.5 ppm) and substituent-specific signals (e.g., alkynyl protons at δ 2.0–3.0 ppm). -NMR confirms carbonyl (COOH) and alkyne carbons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.

- X-ray Crystallography : For crystalline derivatives, crystallography resolves bond angles and spatial arrangement, as demonstrated for structurally similar 5-aryl-2-furoic acids .

Basic: What safety protocols are essential when handling 2-furoic acid derivatives in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (risk of severe irritation) .

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols (respiratory hazard).

- Storage : Store in airtight containers away from oxidizers. Monitor for decomposition using TLC or HPLC .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C) elucidate the metabolic fate of this compound in microbial systems?

Methodological Answer:

- Synthesis of -Labeled Analogs : Introduce at specific positions (e.g., alkynyl or carboxyl carbons) via modified Henkel reactions or enzymatic incorporation .

- Metabolic Tracing : Incubate labeled compounds with microbial cultures (e.g., Pseudomonas spp.) and analyze metabolites via LC-MS. For instance, -formic acid detection indicates cleavage of the formyl group, as seen in 5-formyl-2-furoic acid degradation .

Advanced: What experimental designs are optimal for evaluating the hypolipidemic activity of 5-substituted-2-furoic acids?

Methodological Answer:

- In Vivo Models : Administer derivatives (e.g., 25–100 mg/kg) to hyperlipidemic rodents. Measure serum cholesterol/triglycerides via enzymatic assays. 2-Furoic acid analogs reduced cholesterol by 41% in mice .

- Mechanistic Studies : Use liver homogenates to assay acetyl-CoA carboxylase (ACC) inhibition, a key lipogenesis regulator. Compare IC values with reference inhibitors like TOFA .

Advanced: How does the substituent at the 5-position of 2-furoic acid influence its anti-mycobacterial activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., halides, aryl groups). Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays.

- Key Findings : 5-(4-Chlorophenyl)-2-furoic acid derivatives showed MIC values of 6.25 µg/mL, attributed to enhanced membrane permeability and target binding .

Advanced: What analytical challenges arise in characterizing the degradation products of this compound under oxidative conditions?

Methodological Answer:

- Degradation Pathways : Use HPLC-PDA-MS to track intermediates. For example, aerobic bacterial metabolism of 2-furoic acid transiently accumulates furoate, which further degrades to CO and HO .

- Challenge : Differentiating between abiotic (e.g., photolysis) and enzymatic degradation. Use enzyme inhibitors (e.g., EDTA for metalloenzymes) in controlled experiments .

Advanced: How can computational modeling optimize the design of 2-furoic acid derivatives for non-linear optical (NLO) applications?

Methodological Answer:

- DFT Calculations : Predict hyperpolarizability (β) and dipole moments using Gaussian09. Substituents like trifluoromethyl enhance NLO properties by increasing electron-withdrawing effects .

- Validation : Compare calculated λ (UV-Vis) and SHG (second-harmonic generation) efficiency with experimental data from Z-scan techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.